

# Application Notes and Protocols for the Extraction of Citranaxanthin from Poultry Feed

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Citranaxanthin** is a synthetic carotenoid pigment approved as a feed additive in poultry nutrition. It is utilized to enhance the color of egg yolks and broiler skin, meeting consumer preferences for deeper yellow and orange hues. As a xanthophyll, **citranaxanthin** plays a role in the visual appeal and quality perception of poultry products. Accurate quantification of **citranaxanthin** in poultry feed is crucial for ensuring regulatory compliance, optimizing feed formulations, and conducting research on its metabolism and deposition in poultry.

This document provides a detailed protocol for the extraction and quantification of **citranaxanthin** from poultry feed matrices. The methodology is based on established and validated procedures, primarily employing High-Performance Liquid Chromatography (HPLC) for analysis.

# **Quantitative Data Summary**

The following table summarizes the performance characteristics of the analytical method for **citranaxanthin** quantification in poultry feed, based on a single-laboratory validation study.



Parameter	Value	Reference
Recovery Rate	82% - 129%	[1][2]
Repeatability (RSDr)	2.2% - 16.2% (mean 6%)	[3][4][5]
Reproducibility (RSDR)	6.8% - 39% (mean 21%)	[3][4][5]
Mass Fraction Range	2.6 mg/kg - 3861 mg/kg	[3][4][5]
Legal Limits in Feed	6 mg/kg - 138 mg/kg	[3][4][5]

# **Experimental Protocol**

This protocol outlines the necessary steps for the extraction and quantification of **citranaxanthin** from poultry feed samples.

## **Materials and Reagents**

- Solvents: Acetone, Petroleum Ether (boiling point 40-60°C), Methanol, Methyl-tert-butyl ether (MTBE), all HPLC grade.
- Reagents: Anhydrous Sodium Sulfate, Butylated Hydroxytoluene (BHT), Citranaxanthin analytical standard.
- Enzyme: Protease (e.g., from Bacillus licheniformis).
- Solid Phase Extraction (SPE) Cartridges: Silica-based cartridges (optional, for cleanup).
- HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of Methanol, Water, and MTBE.

## **Equipment**

- Analytical balance
- Grinder or homogenizer
- Centrifuge



- Rotary evaporator
- Vortex mixer
- HPLC system with a UV/Vis or Diode Array Detector (DAD)
- Syringe filters (0.45 μm)

## **Sample Preparation and Extraction**

Safety Precaution: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Carotenoids are sensitive to light and oxidation; therefore, it is recommended to work under subdued light and to use amber-colored glassware. The addition of an antioxidant like BHT to the extraction solvents is advisable to minimize degradation.

- Sample Homogenization: Grind the poultry feed sample to a fine, homogeneous powder using a laboratory grinder.
- Weighing: Accurately weigh approximately 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
- Enzymatic Digestion:
  - Add 10 mL of a protease solution (e.g., 10 mg/mL in water) to the sample.
  - Incubate in a water bath at 37°C for 1 hour with occasional vortexing. This step helps to break down the feed matrix and release the carotenoids.[3][6]
- Solvent Extraction:
  - Add 20 mL of acetone containing 0.1% BHT to the digested sample.
  - Vortex vigorously for 1 minute and then shake for 20 minutes on a mechanical shaker.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Carefully decant the supernatant into a separate flask.



- Repeat the extraction step with another 20 mL of acetone until the feed residue becomes colorless. Typically, three extractions are sufficient.
- Liquid-Liquid Partitioning:
  - Combine all the acetone extracts and transfer them to a separatory funnel.
  - Add 40 mL of petroleum ether and 40 mL of a 10% aqueous sodium chloride solution.
  - Shake the funnel gently, releasing the pressure frequently.
  - Allow the layers to separate. The upper, colored petroleum ether layer contains the citranaxanthin.
  - Discard the lower aqueous layer.
  - Wash the petroleum ether layer twice with 50 mL of deionized water to remove any residual acetone.
- Drying and Concentration:
  - Pass the petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.
  - Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
- Reconstitution:
  - Redissolve the dried extract in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.
  - Filter the reconstituted extract through a 0.45 μm syringe filter into an HPLC vial.

## **HPLC Quantification**

- · HPLC System and Conditions:
  - Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 μm).



 Mobile Phase: A gradient of Methanol (A), Water (B), and MTBE (C). A typical gradient might start with 80:15:5 (A:B:C) and increase the proportion of MTBE to elute the more nonpolar carotenoids.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 410 nm.[3][4][5]

Injection Volume: 20 μL.

#### Calibration:

- Prepare a series of standard solutions of citranaxanthin of known concentrations in the mobile phase.
- Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

#### Sample Analysis:

- Inject the filtered sample extract into the HPLC system.
- Identify the **citranaxanthin** peak based on its retention time compared to the standard.
- Quantify the amount of citranaxanthin in the sample by comparing its peak area to the calibration curve.

## **Calculation**

The concentration of **citranaxanthin** in the poultry feed sample can be calculated using the following formula:

Concentration (mg/kg) = (C \* V) / W

#### Where:

- C = Concentration of **citranaxanthin** from the calibration curve (mg/L)
- V = Final volume of the reconstituted extract (L)

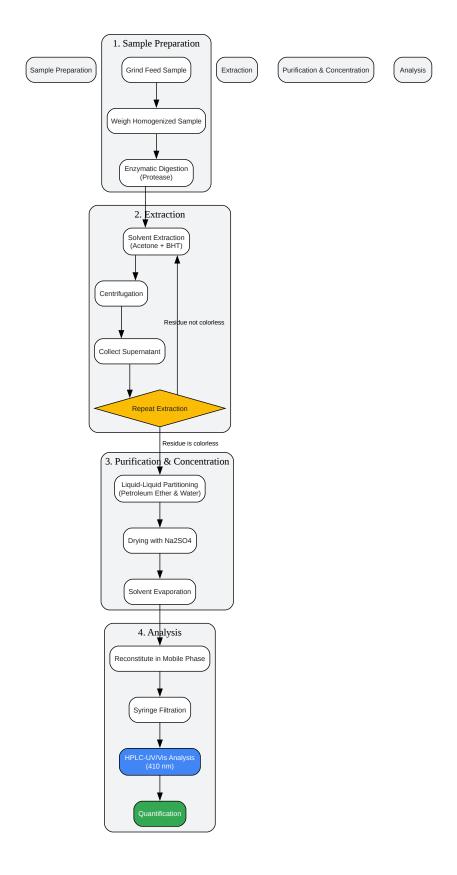


• W = Weight of the feed sample (kg)

# Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the **citranaxanthin** extraction and quantification protocol.





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Caption: Workflow for Citranaxanthin Extraction and Quantification.



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